2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as S32212, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulphonamide derivatives and has been shown to have promising pharmacological properties that make it a potential candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor and a partial agonist of the serotonin 5-HT1A receptor. This dual mechanism of action is thought to contribute to the compound's therapeutic effects in various diseases.
Biochemical and Physiological Effects:
2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide has been shown to have significant effects on various biochemical and physiological processes in the body. The compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to affect the activity of various enzymes and proteins involved in signal transduction pathways.
Advantages and Limitations for Lab Experiments
2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide has several advantages for use in laboratory experiments. It is a small molecule drug that is easy to synthesize and has good bioavailability. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several potential future directions for research on 2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of addiction and other psychiatric disorders. Another area of research is the development of new analogs of 2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide with improved pharmacological properties and reduced toxicity. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential effects on various biochemical and physiological processes in the body.
Synthesis Methods
The synthesis of 2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide involves a multi-step process that starts with the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(3-methyl-1-piperidinyl)propylamine in the presence of a base. This reaction leads to the formation of the intermediate compound, which is then treated with a reducing agent to obtain the final product.
Scientific Research Applications
2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, depression, anxiety, and addiction. The compound has been shown to have significant effects on the central nervous system, particularly on the dopaminergic and serotonergic systems.
properties
IUPAC Name |
2,5-dichloro-N-[3-(3-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2S/c1-12-4-2-8-19(11-12)9-3-7-18-22(20,21)15-10-13(16)5-6-14(15)17/h5-6,10,12,18H,2-4,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIYDJVFZLMWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.